(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group of 2-methylpiperidine-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The Fmoc group can be removed using piperidine or other secondary amines under basic conditions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group to reveal the free amine .
Scientific Research Applications
(2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites on the molecule. The compound can participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-2,4-dimethylpentanoic acid: Similar in structure but with different substituents on the piperidine ring.
N-((9H-fluoren-9-yl)methoxy)carbonyl-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid with different side chains.
Uniqueness
The uniqueness of (2R,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc group, which provides stability and allows for selective reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJXNCIMCCZPV-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-07-6 |
Source
|
Record name | rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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